4-Methyl-2-nonyl-1H-benzimidazole
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Overview
Description
4-Methyl-2-nonyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is known for its stability and diverse applications in various fields such as medicine, agriculture, and industry. The compound features a benzimidazole core with a methyl group at the 4-position and a nonyl group at the 2-position, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-nonyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 4-methyl-2-nonylbenzaldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process involving the following steps:
Acylation Reaction: Reacting o-phenylenediamine with 4-methyl-2-nonylbenzaldehyde in the presence of an acid catalyst.
Cyclization: The intermediate formed undergoes cyclization to form the benzimidazole ring.
Purification: The final product is purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-nonyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
4-Methyl-2-nonyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-nonyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: It can inhibit various enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: The compound can interfere with signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
4-Methylbenzimidazole: A derivative with a methyl group at the 4-position.
Uniqueness
4-Methyl-2-nonyl-1H-benzimidazole is unique due to the presence of both a methyl group at the 4-position and a nonyl group at the 2-position. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
135734-38-2 |
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Molecular Formula |
C17H26N2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
4-methyl-2-nonyl-1H-benzimidazole |
InChI |
InChI=1S/C17H26N2/c1-3-4-5-6-7-8-9-13-16-18-15-12-10-11-14(2)17(15)19-16/h10-12H,3-9,13H2,1-2H3,(H,18,19) |
InChI Key |
BGKOQGKVYNNKPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NC2=C(C=CC=C2N1)C |
Origin of Product |
United States |
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